molecular formula C14H16N2O2 B1517257 1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152549-00-2

1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1517257
M. Wt: 244.29 g/mol
InChI Key: BWJUAONMSYCAKF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” are not available .

Scientific Research Applications

Functionalization and Derivatization

Researchers have investigated the functionalization reactions of pyrazole-carboxylic acid derivatives, revealing their potential in creating a wide range of compounds. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine have been explored, leading to the formation of compounds with potential pharmacological activities (Yıldırım, Kandemirli, & Demir, 2005). These studies demonstrate the synthetic versatility of pyrazole-carboxylic acids in accessing a variety of functionalized molecules.

Synthesis of Novel Compounds

The synthesis of novel compounds using pyrazole derivatives has been a significant area of research. Experimental and theoretical studies have been conducted on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, showcasing the utility of pyrazole-carboxylic acids in synthesizing compounds with potential biological activities (Yıldırım, Kandemirli, & Akçamur, 2005).

Pharmacological Applications

Some pyrazole derivatives have been studied for their potential pharmacological applications. For example, a series of 5-(biphenyl-4-ylmethyl)pyrazoles have been synthesized and evaluated as potent angiotensin II antagonists, indicating the relevance of pyrazole derivatives in developing new therapeutic agents (Almansa et al., 1997). These findings highlight the importance of pyrazole derivatives in medicinal chemistry and drug development.

Material Science Applications

In materials science, pyrazole derivatives have been explored for their potential as non-linear optical (NLO) materials. Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and evaluated for their optical nonlinearity, identifying compounds with significant NLO properties suitable for optical limiting applications (Chandrakantha et al., 2013). This research underscores the potential of pyrazole derivatives in developing materials with specialized optical properties.

properties

IUPAC Name

1-benzyl-5-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)13-12(14(17)18)8-15-16(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJUAONMSYCAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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